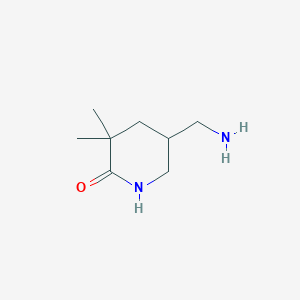

5-(氨甲基)-3,3-二甲基哌啶-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(Aminomethyl)-3,3-dimethylpiperidin-2-one is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.229. The purity is usually 95%.

BenchChem offers high-quality 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

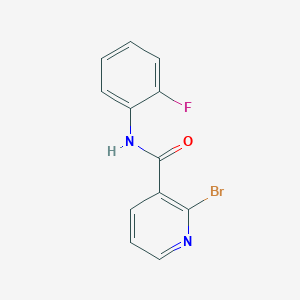

抗肿瘤活性

5-(氨甲基)-3,3-二甲基哌啶-2-酮衍生物因其潜在的抗肿瘤活性而受到探索。具体来说,在 5 位上取代的 N-[2-(二甲氨基)乙基]-9-氨基吖啶-4-甲酰胺衍生物显示出体内抗肿瘤活性,这归因于它们通过嵌入与 DNA 结合的能力。这些化合物由于主要以单阳离子形式存在而表现出广泛的体内抗肿瘤活性,从而可以更有效地分布 (Denny 等人,1987)。

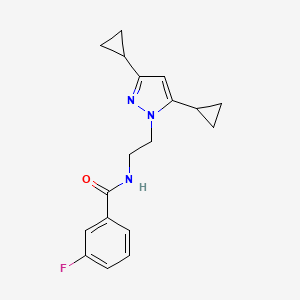

聚合物科学和药物递送

在聚合物科学领域,5-(氨甲基)-3,3-二甲基哌啶-2-酮有助于合成和表征可降解的聚(β-氨基酯)。这些通过涉及仲胺的反应合成的聚合物已被评估其在药物递送系统中的潜力。已经注意到它们在各种 pH 条件下的水解降解和相对于聚(乙烯亚胺)等传统合成载体的非细胞毒性,表明它们适合安全有效地递送质粒 DNA (Lynn 和 Langer,2000)。

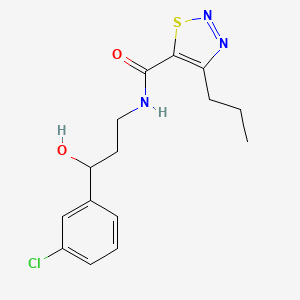

抗真菌应用

使用 4-二甲氨基吡啶 (DMAP) 作为催化剂,由噻吩并吡啶酰肼和取代芳香腈合成的系列化合物显示出有效的体外抗真菌活性。这些化合物已针对白色念珠菌进行评估,并与标准抗真菌剂进行比较,显示出作为先导化合物在抗真菌疗法中进一步优化和发展的潜力 (Sangshetti 等人,2014)。

化学合成和材料科学

该化合物在化学合成和材料科学中得到应用,特别是在反应机理研究和新型合成路线的开发中。例如,5-氨基-1,3-二甲基吡唑与乙酰乙酸乙酯的环缩合,导致异构吡唑并吡啶酮的合成,展示了其在促进复杂化学反应和促进合成有机化学多样性方面的作用 (Ratajczyk 和 Swett,1975)。

作用机制

Target of Action

It is structurally similar to muscimol , a potent and selective orthosteric agonist for the GABA A receptor . Therefore, it’s plausible that 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one may interact with similar targets.

Mode of Action

As an analog of muscimol, 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one might mimic the inhibitory neurotransmitter GABA, activating GABA-A receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons . This results in decreased neuronal excitability, crucial for maintaining the balance between excitation and inhibition in the central nervous system .

Biochemical Pathways

Given its structural similarity to muscimol, it might be involved in gabaergic signaling pathways

Pharmacokinetics

Studies on structurally similar compounds suggest that these compounds are well distributed into tissues, except the central nervous system . They are also primarily excreted via urine . More research is needed to determine the exact pharmacokinetic properties of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one.

Result of Action

If it acts similarly to muscimol, it could lead to decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .

生化分析

Biochemical Properties

5-(Aminomethyl)-3,3-dimethylpiperidin-2-one is a low molecular weight organic nitrogen compound . It is formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones during normal metabolic processes in living cells . It interacts with key amino acids, modulating the activity of enzymes involved in metabolic pathways .

Cellular Effects

5-(Aminomethyl)-3,3-dimethylpiperidin-2-one plays a crucial role in metabolic processes, aiding in the efficient breakdown and utilization of nutrients for energy production . It can modulate various biochemical pathways related to inflammation, oxidative stress, and cellular repair, promoting a robust immune system and overall well-being .

Molecular Mechanism

5-(Aminomethyl)-3,3-dimethylpiperidin-2-one operates at the molecular level through interactions with key amino acids . It functions by modulating the activity of enzymes involved in metabolic pathways, leading to an increased conversion of nutrients into energy . It also interacts with essential amino acids like leucine, valine, and isoleucine, influencing their metabolism and promoting anabolic processes crucial for muscle growth and repair .

Temporal Effects in Laboratory Settings

It is known that it is well-tolerated and poses no health danger except in exceptionally large doses .

Dosage Effects in Animal Models

The effects of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one vary with different dosages in animal models . While specific threshold effects observed in these studies are not currently available, it is known that exceptionally large doses may pose health risks .

Metabolic Pathways

5-(Aminomethyl)-3,3-dimethylpiperidin-2-one is involved in metabolic pathways that aid in the efficient breakdown and utilization of nutrients for energy production . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

属性

IUPAC Name |

5-(aminomethyl)-3,3-dimethylpiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-8(2)3-6(4-9)5-10-7(8)11/h6H,3-5,9H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGVKAUVPPGKJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CNC1=O)CN)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2960046.png)

![Methyl 2-(7-cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetate](/img/structure/B2960049.png)

![2-(Dicyclohexylphosphino)-N,N-dimethyl[1,1-biphenyl]-4-amine](/img/no-structure.png)

![N-(5-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine](/img/structure/B2960052.png)

![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B2960053.png)

![3-(2-(4-Methoxyphenylamino)benzo[d]ozazol-5-yl)propanoic acid HCl](/img/structure/B2960054.png)

![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2960064.png)

![7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B2960066.png)

![2-methyl-4-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenyl)-1,3-oxazole](/img/structure/B2960067.png)